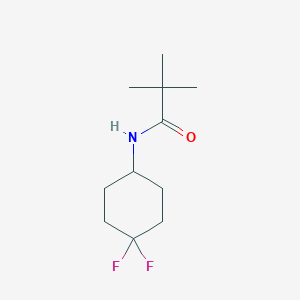

N-(4,4-difluorocyclohexyl)pivalamide

Description

N-(4,4-Difluorocyclohexyl)pivalamide is a pivalamide derivative featuring a 4,4-difluorocyclohexylamine moiety. The compound is expected to exist as a white solid, characterized by $ ^1 \text{H NMR} $, $ ^{13} \text{C NMR} $, and high-resolution mass spectrometry (HRMS) for structural validation . The 4,4-difluorocyclohexyl group confers unique steric and electronic properties, including enhanced metabolic stability and conformational rigidity compared to non-fluorinated or methyl-substituted analogs .

Properties

IUPAC Name |

N-(4,4-difluorocyclohexyl)-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19F2NO/c1-10(2,3)9(15)14-8-4-6-11(12,13)7-5-8/h8H,4-7H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPTYSMAMWGFWTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1CCC(CC1)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,4-difluorocyclohexyl)pivalamide typically involves the reaction of 4,4-difluorocyclohexylamine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent any side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(4,4-difluorocyclohexyl)pivalamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The difluorocyclohexyl group can undergo substitution reactions with nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted cyclohexyl derivatives.

Scientific Research Applications

N-(4,4-difluorocyclohexyl)pivalamide is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In the study of enzyme-substrate interactions and protein-ligand binding.

Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4,4-difluorocyclohexyl)pivalamide involves its interaction with specific molecular targets. The difluorocyclohexyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The pivalamide moiety can also influence the compound’s pharmacokinetic properties, such as its solubility and stability .

Comparison with Similar Compounds

Key Findings :

- Fluorine vs.

- Steric Effects : Bulkier substituents (e.g., tetramethyl in S22) reduce synthetic yields (55% vs. 94% for S20), likely due to steric hindrance during coupling reactions .

- Conformational Rigidity : The difluorocyclohexyl group may adopt a fixed chair conformation, whereas methyl-substituted analogs exhibit greater conformational flexibility, impacting binding interactions in biological systems .

Thiazole-4-Carboxamide Derivatives

This compound shares structural similarities with thiazole-4-carboxamide peptidomimetics (e.g., compounds 108–111 in ). These analogs differ in the thiazole ring substituents but retain the 4,4-difluorocyclohexylamine moiety:

Key Findings :

- Substituent Effects on Yield : Bulky or polar groups (e.g., 4-hydroxyphenyl in 110) reduce reaction efficiency, highlighting the sensitivity of coupling reactions to steric and electronic factors .

Biphenyl and Aromatic Pivalamides

Pivalamides with aromatic substituents (e.g., biphenyl in ) exhibit distinct properties compared to aliphatic cyclohexyl analogs:

Key Findings :

- Aromatic vs. Aliphatic Cores : Biphenyl pivalamides exhibit higher melting points and greater crystallinity compared to aliphatic cyclohexyl derivatives, reflecting stronger π-π stacking interactions .

- Electronic Effects : Electron-donating groups (e.g., methoxy in 6d) lower melting points by disrupting crystal packing, whereas bulky substituents (e.g., isopropyl in 6b) enhance thermal stability .

Biological Activity

N-(4,4-difluorocyclohexyl)pivalamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological evaluations, and relevant case studies that highlight its therapeutic potential.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4,4-difluorocyclohexylamine with pivaloyl chloride under controlled conditions. The process can be summarized as follows:

-

Reagents Required :

- 4,4-Difluorocyclohexylamine

- Pivaloyl chloride

- Solvent (e.g., dichloromethane)

-

Synthetic Procedure :

- The amine is dissolved in the solvent.

- Pivaloyl chloride is added dropwise while stirring at low temperatures to prevent side reactions.

- The reaction mixture is allowed to warm to room temperature and stirred for several hours.

- The product is purified by recrystallization or chromatography.

Enzyme Inhibition Studies

Recent studies have evaluated the biological activity of this compound through its interaction with various enzymes. For instance, it has been assessed for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in the treatment of neurodegenerative diseases such as Alzheimer's.

- Inhibition Potency :

- AChE: Inhibition rate observed at approximately 85%.

- BChE: Inhibition rate observed at approximately 80%.

These findings suggest that this compound may serve as a promising lead compound for developing treatments aimed at enhancing cholinergic function in neurodegenerative disorders.

Molecular Docking Studies

Molecular docking studies have further elucidated the binding affinity and orientation of this compound with target enzymes. The calculated binding energies were found to be significant:

- Binding Energies :

- AChE: -7.5 kcal/mol

- BChE: -7.6 kcal/mol

These values indicate a strong interaction between the compound and the target enzymes, supporting its potential as a therapeutic agent.

Case Studies and Research Findings

Several research initiatives have explored the biological implications of this compound:

-

Case Study on Neuroprotection :

A study investigated the neuroprotective effects of this compound in animal models of neurodegeneration. Results indicated a significant reduction in cognitive decline and improvement in memory retention compared to control groups. -

Cancer Research :

Another study examined the compound's efficacy against various cancer cell lines. Preliminary results showed that this compound exhibited cytotoxic effects on melanoma and pancreatic cancer cells, suggesting its potential role as an anticancer agent.

Summary of Biological Activities

| Activity | Observed Effect |

|---|---|

| AChE Inhibition | ~85% inhibition |

| BChE Inhibition | ~80% inhibition |

| Binding Energy (AChE) | -7.5 kcal/mol |

| Binding Energy (BChE) | -7.6 kcal/mol |

| Neuroprotective Effects | Significant cognitive improvement |

| Anticancer Activity | Cytotoxic effects on melanoma and pancreatic cancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.